4-Chloro-3-methoxybenzoyl chloride
Overview
Description
4-Chloro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the third position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-chloro-3-methoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloro-3-methoxybenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3-methoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Chloro-3-methoxybenzoic acid: Formed by hydrolysis.
Scientific Research Applications
4-Chloro-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as the acylation of proteins and peptides.
Medicine: It is an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the chlorine atom at the fourth position.
3-Chlorobenzoyl chloride: Similar structure but lacks the methoxy group at the third position.
4-Chlorobenzoyl chloride: Similar structure but lacks the methoxy group at the third position.
Uniqueness
4-Chloro-3-methoxybenzoyl chloride is unique due to the presence of both the chlorine atom and the methoxy group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-chloro-3-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUWDGUBPXTKBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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